molecular formula C21H20N2O4S B4756899 6-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B4756899
M. Wt: 396.5 g/mol
InChI Key: BNIADBZZTPKISR-UHFFFAOYSA-N
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Description

6-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound featuring a naphtho[1,2-b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the naphtho[1,2-b]thiophene core followed by functionalization to introduce the carbamoyl and carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromothieno[3,2-b]thiophen-2-yl)-2-cyanoacrylic acid
  • (3-Carbamoyl-4,5,6,7,8,9-hexahydro-cycloocta[b]thiophen-2-yl)-carbamic acid methyl ester
  • 3,7-Diiodo-2,6-di(thiophen-2-yl)benzo[1,2-b:4,5-b]difuran

Uniqueness

6-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphtho[1,2-b]thiophene core and functional groups make it a versatile compound for various applications.

Properties

IUPAC Name

6-[(3-carbamoyl-4,5-dihydrobenzo[g][1]benzothiol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c22-18(24)16-15-10-9-11-5-1-2-6-12(11)17(15)28-20(16)23-19(25)13-7-3-4-8-14(13)21(26)27/h1-6,13-14H,7-10H2,(H2,22,24)(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIADBZZTPKISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2C(=O)N)NC(=O)C4CC=CCC4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
6-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Reactant of Route 3
6-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Reactant of Route 4
6-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
6-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

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